molecular formula C17H22N2O B14117810 [4,4-Bis(dimethylamino)cyclohexa-1,5-dien-1-yl](phenyl)methanone

[4,4-Bis(dimethylamino)cyclohexa-1,5-dien-1-yl](phenyl)methanone

Cat. No.: B14117810
M. Wt: 270.37 g/mol
InChI Key: BRHJUILQKFBMTL-UHFFFAOYSA-N
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Description

4,4-Bis(dimethylamino)benzophenone, also known as Michler’s ketone, is an organic compound with the chemical formula C₁₇H₂₀N₂O. It is a derivative of benzophenone and is characterized by the presence of two dimethylamino groups attached to the benzene rings. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Bis(dimethylamino)benzophenone can be synthesized through several methods. One common method involves the reaction of dimethylaniline with benzophenone in the presence of a catalyst such as aluminum chloride or zinc chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of 4,4-bis(dimethylamino)benzophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(dimethylamino)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Bis(dimethylamino)benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-bis(dimethylamino)benzophenone involves its ability to absorb light and generate reactive intermediates. These intermediates can initiate polymerization reactions or interact with biological molecules. The compound’s photoinitiating properties are due to its ability to undergo intersystem crossing to a triplet state, which then participates in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(diethylamino)benzophenone: Similar in structure but with ethyl groups instead of methyl groups.

    Benzophenone: Lacks the dimethylamino groups, making it less reactive in certain applications.

    4-(Dimethylamino)benzophenone: Contains only one dimethylamino group

Uniqueness

4,4-Bis(dimethylamino)benzophenone is unique due to its dual dimethylamino groups, which enhance its electron-donating properties and reactivity. This makes it particularly effective as a photoinitiator and in other applications where high reactivity is desired .

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

[4,4-bis(dimethylamino)cyclohexa-1,5-dien-1-yl]-phenylmethanone

InChI

InChI=1S/C17H22N2O/c1-18(2)17(19(3)4)12-10-15(11-13-17)16(20)14-8-6-5-7-9-14/h5-12H,13H2,1-4H3

InChI Key

BRHJUILQKFBMTL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CC=C(C=C1)C(=O)C2=CC=CC=C2)N(C)C

Origin of Product

United States

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